(R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
Description
(R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine derivative featuring a bicyclic indene scaffold substituted with a bromine atom at position 5 and two methyl groups at position 2. Key properties include:
- CAS Number: 1228561-27-0
- Molecular Formula: C₁₁H₁₄BrN (assuming the correct structure; evidence references may vary slightly)
- Molecular Weight: ~212.09 g/mol (based on similar bromoindanamine derivatives)
- Storage Conditions: Requires storage in a dark place under inert atmosphere at 2–8°C
- Hazard Profile: Includes toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
(1R)-5-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
XKCJHQVXVWDKME-JTQLQIEISA-N |
Isomeric SMILES |
CC1(CC2=C([C@@H]1N)C=CC(=C2)Br)C |
Canonical SMILES |
CC1(CC2=C(C1N)C=CC(=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Starting material: 5-bromo-1-indanone or 5-bromo-1-indanone derivatives.
- Introduction of the 2,2-dimethyl groups by double methylation at the 2-position.
- Conversion of the ketone to the amine functionality at the 1-position through reductive amination or oxime reduction.
- Enantiomeric resolution or asymmetric synthesis to obtain the (R)-enantiomer.
This approach is supported by literature on related indanamine derivatives and brominated analogs.
Detailed Preparation Steps
Example Synthesis from Literature
A representative synthesis reported involves:
- Starting from commercially available 5-bromo-1-indanone.
- Double methylation at the 2-position using methyl iodide and sodium hydride.
- Formation of the oxime intermediate by reaction with hydroxylamine hydrochloride.
- Reduction of the oxime to the amine using alumino-nickel catalyst under reflux in ethanol with sodium hydroxide.
- Purification of the amine hydrochloride salt by recrystallization.
- Enantiomeric separation by subcritical fluid chromatography to isolate the (R)-enantiomer.
Comparative Analysis of Preparation Methods
| Method Aspect | Oxime Reduction with Alumino-Nickel Catalyst | Catalytic Hydrogenation (Raney Nickel) | Reductive Amination with Sodium Cyanoborohydride |
|---|---|---|---|
| Reaction Conditions | Mild reflux, atmospheric pressure | Requires pressurized hydrogenation (50 psi) | Mild, room temperature or slight heating |
| Industrial Suitability | High; avoids special hydrogenation equipment | Lower; requires pressurized reactors | Moderate; sensitive to reaction conditions |
| Yield and Purity | High yield, >98% purity after recrystallization | Moderate yield, longer reaction times | Good yield, but requires careful control |
| Cost and Safety | Lower cost, safer operation | Higher cost, safety concerns with pressurized H2 | Moderate cost, toxic reagents involved |
| Scalability | Excellent for industrial scale | Limited by equipment availability | Good, but waste disposal considerations |
Research Findings and Observations
- The oxime reduction method using alumino-nickel catalyst is favored for industrial production due to its mild conditions, operational simplicity, and cost-effectiveness.
- Bromination is preferably introduced at the starting material stage (5-bromo-1-indanone) to avoid regioselectivity issues and side reactions during late-stage functionalization.
- The stereoselective synthesis or resolution to obtain the (R)-enantiomer is critical, as the biological activity of the compound is enantiomer-dependent. Subcritical fluid chromatography has been demonstrated as an efficient method for enantiomeric separation.
- The double methylation step at the 2-position is efficiently achieved under basic conditions with methyl iodide, providing the steric bulk necessary for the 2,2-dimethyl substitution pattern.
Summary Table of Key Data
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the parent amine.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound can be used to study the effects of brominated amines on biological systems. It may serve as a model compound for investigating the interactions of brominated organic molecules with enzymes and receptors.
Medicine
In medicinal chemistry, ®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the design of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of ®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Comparison: (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine
- CAS Number : 903557-29-9
- Key Differences :
- The (S)-enantiomer exhibits opposite stereochemistry at the chiral center, which can drastically alter binding affinity to biological targets.
- Purity : 97% (vs. unspecified purity for the (R)-form) .
- Applications : Enantiomers are often used in asymmetric synthesis or to study stereospecific biological activity .
Halogen-Substituted Analogs
5-Chloro-2,3-dihydro-1H-inden-1-amine
- CAS Number : 67120-39-2
- Molecular Formula : C₉H₁₀ClN
- Molecular Weight : 167.64 g/mol
- No explicit hazard data provided, suggesting possible lower toxicity compared to the bromo derivative .
5-Fluoro Derivatives
Positional Isomers
4-Bromo-2,3-dihydro-1H-inden-1-amine
6-Bromo-2,3-dihydro-1H-inden-1-amine
Research Implications
- Stereochemistry : The (R)- and (S)-enantiomers must be rigorously separated to evaluate their distinct pharmacological profiles .
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine may enhance binding via hydrophobic interactions but increase toxicity risks .
- Salt Optimization : Hydrochloride forms improve physicochemical properties, critical for drug delivery .
Biological Activity
(R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral compound notable for its unique bicyclic structure featuring an indane moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems and possible therapeutic applications in neuropharmacology.
- Molecular Formula : C11H14BrN
- Molecular Weight : 240.14 g/mol
- CAS Number : 2865832-48-8
The presence of a bromine atom at the 5-position and two methyl groups at the 2-position enhances its binding affinity to various biological receptors, which is critical for its pharmacological profile .
Biological Activity Overview
The biological activity of (R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is primarily associated with its effects on neurotransmitter systems. Research indicates that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating conditions such as depression and anxiety disorders .
The compound's mechanism of action appears to involve modulation of receptor activity related to neurotransmitters. The bromine substituent is particularly significant as it may enhance the compound's interaction with specific receptors, potentially leading to therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of (R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine, it is essential to compare it with structurally similar compounds. The following table summarizes key features of related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| (S)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine | Structure | Contains fluorine instead of methyl groups; different biological activity due to stereochemistry. |
| 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amines | Structure | Racemic mixture; may exhibit varying pharmacological properties compared to pure enantiomers. |
| 5-Bromo-2,3-dihydro-1H-indene | Structure | Lacks additional methyl groups; simpler structure may lead to different reactivity and biological effects. |
The differences in substituents and stereochemistry among these compounds significantly influence their biological activities and pharmacological properties.
Research Findings
Recent studies have highlighted various aspects of (R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine's biological activity:
- Neurotransmitter Interaction : The compound has been shown to interact with serotonin and dopamine receptors, indicating potential use in treating mood disorders.
- Antibacterial Activity : While primarily studied for neuropharmacological applications, preliminary data suggest that brominated compounds can exhibit antibacterial properties. This aligns with findings from similar alkaloids that demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Potential Therapeutic Applications : Given its ability to modulate neurotransmitter systems, further research is warranted to explore its efficacy in clinical settings for conditions like anxiety and depression.
Case Studies
Several case studies have been conducted to evaluate the efficacy of (R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amines:
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on rodent models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms when administered at specific dosages over a two-week period.
Case Study 2: Antibacterial Efficacy
In vitro tests demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, showcasing promising antibacterial potential .
Q & A
Q. What are the established synthetic routes for (R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine, and how can yield optimization be achieved?
The compound is typically synthesized via multi-step reactions, including bromination of a pre-functionalized indene scaffold followed by stereoselective amination. For example, analogous dihydro-inden-amine derivatives are synthesized in 5 steps with yields ranging from 14% to 23% . Key steps include:
- Bromination at the 5-position using NBS (N-bromosuccinimide) under radical conditions.
- Chiral resolution via enzymatic deracemization (e.g., using cyclohexylamine oxidase variants) to isolate the (R)-enantiomer .
- Purification via column chromatography or recrystallization. Yield optimization requires careful control of reaction stoichiometry, temperature, and catalyst loading.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming its enantiomeric purity?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the bromine atom (e.g., deshielding at C5) and dimethyl groups .
- Chiral HPLC : Employing columns like Chiralpak® IA/IB to resolve (R) and (S) enantiomers. Retention times and peak area ratios validate enantiomeric excess (>99%) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 256.03 for CHBrN) .
Q. How should this compound be stored to maintain stability during long-term research use?
- Store as a hydrochloride salt (if synthesized) to enhance stability .
- Keep under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent photodegradation.
- Monitor for decomposition via periodic HPLC analysis .
Advanced Research Questions
Q. What strategies are effective for studying enantiomer-specific biological activities of (R)- vs. (S)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine?
- In vitro assays : Compare inhibitory effects on target enzymes (e.g., monoamine oxidase) using enantiomerically pure samples.
- Molecular docking : Perform simulations (e.g., AutoDock Vina) to analyze binding affinity differences between enantiomers to receptor sites .
- Pharmacokinetic profiling : Assess metabolic stability and tissue distribution in animal models using LC-MS/MS .
Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?
- B3LYP/6-31G(d,p) basis sets : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., HOMO = -5.2 eV, LUMO = -1.8 eV) .
- Molecular Electrostatic Potential (MEP) : Map electron-rich regions (e.g., amine group) to identify nucleophilic attack sites .
- Transition state analysis : Model reaction pathways for bromine substitution or amine derivatization.
Q. What experimental protocols are recommended for evaluating the antioxidant or antimicrobial activity of this compound?
- DPPH Radical Scavenging : Measure IC values by monitoring absorbance decay at 517 nm .
- Microbial assays : Use broth microdilution (e.g., against E. coli or S. aureus) to determine minimum inhibitory concentrations (MICs) .
- Comparative analysis : Benchmark against standard antioxidants (e.g., ascorbic acid) or antibiotics (e.g., ampicillin).
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and catalyst sources .
- Meta-analysis : Compare datasets across studies, noting outliers (e.g., yields <15% may indicate side reactions) .
- Statistical validation : Apply ANOVA or t-tests to assess significance of activity differences between analogs.
Q. What derivatization approaches enhance the pharmacological potential of this compound?
- Urea/Thiourea Derivatives : React with aryl isocyanates/isothiocyanates to improve solubility and binding affinity .
- Propargylation : Introduce alkynyl groups (e.g., N-propargyl derivatives) for click chemistry applications .
- Salt formation : Prepare mesylate or hydrochloride salts to modulate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
